
6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Hydrogen Bonding
- The molecular structure of 1,2,4-triazole derivatives, including variants similar to 6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one, shows a planar configuration with benzene rings. These compounds are interconnected via N-H...O and N-H...N hydrogen bonds, with additional weak pi-pi stacking interactions observed in some derivatives. This suggests potential applications in materials science where molecular stacking and hydrogen bonding are crucial (Yilmaz, Kazak, Ağar, Kahveci, & Guven, 2005).
Inhibitory Activity and Antiviral Potential
- 1,2,4-triazine derivatives, including structures similar to the compound , have demonstrated inhibitory effects on the replication of ortho- and paramyxoviruses. Some specific compounds showed selective biological activity against influenza A virus and respiratory syncytial virus at low cytotoxic concentrations. This indicates potential use in antiviral drug development (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).
Herbicidal Activity
- Compounds structurally analogous to this compound have shown inhibitory action in the lignification process catalyzed by peroxidase, suggesting potential applications as herbicides. This inhibition affects cell-wall lignification, impacting plant growth and development (Muñoz, Martı́nez-Martı́nez, Ros‐Barceló, & Pedreño, 1990).
Corrosion Inhibition
- Triazine-based compounds, closely related to the compound , have been studied for their corrosion inhibition properties. For instance, their application on mild steel in hydrochloric acid environments showed significant corrosion protection, indicating potential use in industrial applications to enhance material longevity (Prajila, Thomas, & Joseph, 2017).
Pharmaceutical Applications
- Similar 1,2,4-triazine derivatives have been investigated for their potential as anticancer drugs. Certain compounds exhibited strong inhibitory effects on enzyme activities relevant to cancer progression, suggesting a role in pharmaceutical research aimed at developing new cancer therapies (El Massry et al., 2012).
Eigenschaften
IUPAC Name |
3-(3-methylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-6-8-14(9-7-12)11-16-17(23)20-18(22-21-16)19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIELZUKHUWEYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate](/img/structure/B2715497.png)
![N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2715498.png)
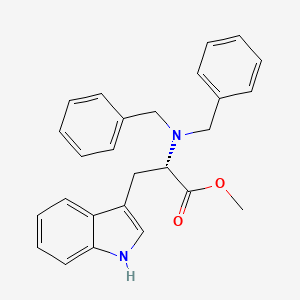
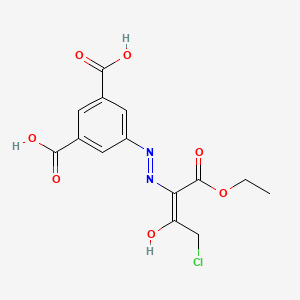
![2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2715501.png)

![2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2715504.png)
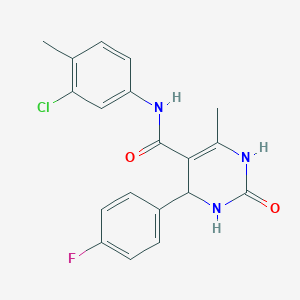

![4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid](/img/structure/B2715511.png)
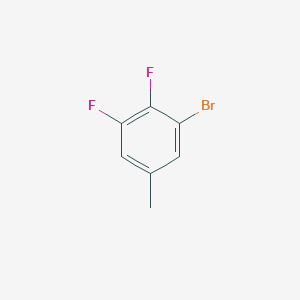
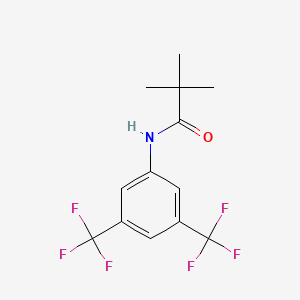
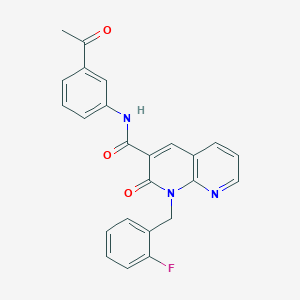
![2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2715517.png)
